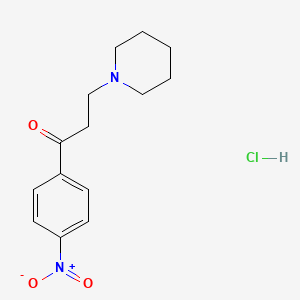
Propiophenone, 4'-nitro-3-piperidino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the pharmaceutical industry, where it is used as a building block for the synthesis of various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride can be synthesized through a multi-step process involving the reaction of propiophenone with piperidine and subsequent nitration. The general synthetic route involves the following steps:
Formation of Propiophenone: Propiophenone can be prepared by the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidination: The resulting propiophenone is then reacted with piperidine to form 4’-piperidino-propiophenone.
Industrial Production Methods
Industrial production of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in various pharmacological effects .
Comparison with Similar Compounds
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride can be compared with other similar compounds such as:
Propiophenone: Lacks the nitro and piperidino groups, making it less pharmacologically active.
4’-Nitropropiophenone: Contains the nitro group but lacks the piperidino moiety, resulting in different chemical and biological properties.
3-Piperidinopropiophenone: Similar structure but without the nitro group, leading to variations in reactivity and applications.
The uniqueness of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
893-53-8 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7H,1-3,8-11H2;1H |
InChI Key |
KKIUYXHNAHFHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















